Cas no 874814-75-2 (4-Iodo-2-(trifluoromethoxy)aniline)

4-Iodo-2-(trifluoromethoxy)aniline is a versatile aryl halide derivative with significant synthetic applications. It offers high purity, excellent stability, and favorable reactivity in organic synthesis. Its unique structural features facilitate the synthesis of a wide array of functionalized compounds, making it an essential building block in pharmaceutical, agrochemical, and materials research.
4-Iodo-2-(trifluoromethoxy)aniline structure
874814-75-2 structure
Product Name:4-Iodo-2-(trifluoromethoxy)aniline
CAS No:874814-75-2
MF:C7H5F3INO
MW:303.020384550095
MDL:MFCD06408814
CID:720468
PubChem ID:2761398
Update Time:2025-06-20

4-Iodo-2-(trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-2-(trifluoromethoxy)aniline
    • Benzenamine,4-iodo-2-(trifluoromethoxy)-
    • 2-trifluoromethoxy-4-iodioaniline
    • 2-Trifluoromethoxy-4-iodoaniline
    • 4-iodo-2-trifluoromethoxyaniline
    • MFCD06408814
    • 4-Iodo-2-(trifluoromethoxy) aniline
    • AKOS015853794
    • A842238
    • CG-0735
    • SB82686
    • 874814-75-2
    • DTXSID40375744
    • CS-0081137
    • SCHEMBL1491769
    • DB-088263
    • MDL: MFCD06408814
    • Inchi: 1S/C7H5F3INO/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H,12H2
    • InChI Key: CRHUIDOGQZJYBV-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=1)OC(F)(F)F)N

Computed Properties

  • Exact Mass: 302.93700
  • Monoisotopic Mass: 302.93680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25000
  • LogP: 3.35320

4-Iodo-2-(trifluoromethoxy)aniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Iodo-2-(trifluoromethoxy)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
024170-1g
4-Iodo-2-(trifluoromethoxy)aniline
874814-75-2 95%
1g
£10.00 2022-02-28
Fluorochem
024170-5g
4-Iodo-2-(trifluoromethoxy)aniline
874814-75-2 95%
5g
£11.00 2022-02-28
Fluorochem
024170-25g
4-Iodo-2-(trifluoromethoxy)aniline
874814-75-2 95%
25g
£27.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I187510-25g
4-Iodo-2-(trifluoromethoxy)aniline
874814-75-2 98%
25g
¥534.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I187510-5g
4-Iodo-2-(trifluoromethoxy)aniline
874814-75-2 98%
5g
¥166.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I187510-100g
4-Iodo-2-(trifluoromethoxy)aniline
874814-75-2 98%
100g
¥913.90 2023-09-02
Chemenu
CM277027-100g
4-Iodo-2-(trifluoromethoxy)aniline
874814-75-2 95+%
100g
$126 2021-06-16
TRC
I724780-500mg
4-Iodo-2-(trifluoromethoxy)aniline
874814-75-2
500mg
$64.00 2023-05-18
TRC
I724780-1g
4-Iodo-2-(trifluoromethoxy)aniline
874814-75-2
1g
$75.00 2023-05-18
TRC
I724780-2.5g
4-Iodo-2-(trifluoromethoxy)aniline
874814-75-2
2.5g
$87.00 2023-05-18

4-Iodo-2-(trifluoromethoxy)aniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:874814-75-2)4-Iodo-2-(trifluoromethoxy)aniline
Order Number:A842238
Stock Status:in Stock
Quantity:25.0g/50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):277.0/443.0/720.0
Email:sales@amadischem.com

Additional information on 4-Iodo-2-(trifluoromethoxy)aniline

Professional Introduction to 4-Iodo-2-(trifluoromethoxy)aniline (CAS No. 874814-75-2)

4-Iodo-2-(trifluoromethoxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 874814-75-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aryl iodides featuring a trifluoromethoxy substituent, which imparts unique electronic and steric properties making it a valuable intermediate in synthetic chemistry.

The molecular structure of 4-Iodo-2-(trifluoromethoxy)aniline consists of an aromatic benzene ring substituted with an iodine atom at the 4-position and a trifluoromethoxy group at the 2-position. This arrangement creates a molecule with high reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks for drug discovery.

In recent years, 4-Iodo-2-(trifluoromethoxy)aniline has been widely utilized in the development of novel pharmaceuticals due to its ability to serve as a versatile building block. The presence of the iodine atom facilitates palladium-catalyzed reactions, enabling the introduction of various functional groups at different positions on the benzene ring. This flexibility is particularly useful in medicinal chemistry, where diversification of molecular structures is key to optimizing biological activity.

One of the most compelling applications of 4-Iodo-2-(trifluoromethoxy)aniline is in the synthesis of kinase inhibitors, which are critical targets in oncology research. The trifluoromethoxy group enhances lipophilicity and metabolic stability, attributes that are often sought after in drug candidates. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which play a crucial role in signal transduction pathways associated with cancer cell proliferation.

Recent studies have also highlighted the utility of 4-Iodo-2-(trifluoromethoxy)aniline in the development of agrochemicals. The compound’s reactivity allows for the facile introduction of herbicidal and pesticidal functionalities, contributing to the creation of next-generation crop protection agents. The trifluoromethoxy group’s electron-withdrawing nature influences the electronic properties of adjacent groups, which can be exploited to fine-tune biological activity against specific pests or weeds.

The synthesis of 4-Iodo-2-(trifluoromethoxy)aniline typically involves halogenation and methoxylation reactions on an appropriately substituted benzene precursor. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Techniques such as metal-halogen exchange followed by electrophilic aromatic substitution have been optimized to improve yields and purity.

From a computational chemistry perspective, 4-Iodo-2-(trifluoromethoxy)aniline has been studied to understand its interaction with biological targets at the molecular level. Molecular modeling studies suggest that this compound can effectively bind to protein active sites due to its planar aromatic system and electron-rich substituents. Such insights are invaluable for rational drug design, allowing researchers to predict binding affinities and optimize lead compounds.

The environmental impact of using 4-Iodo-2-(trifluoromethoxy)aniline as an intermediate has also been examined. While halogenated compounds can pose challenges in environmental degradation, modern synthetic strategies emphasize green chemistry principles to minimize waste and hazardous byproducts. Biocatalytic approaches and solvent-free reactions are being explored to enhance sustainability without compromising efficiency.

In conclusion, 4-Iodo-2-(trifluoromethoxy)aniline (CAS No. 874814-75-2) represents a cornerstone in modern synthetic organic chemistry. Its unique structural features make it indispensable in pharmaceutical and agrochemical research, enabling the development of innovative therapeutics and crop protection agents. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its role as a critical intermediate in chemical synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:874814-75-2)4-Iodo-2-(trifluoromethoxy)aniline
A842238
Purity:99%/99%/99%
Quantity:25.0g/50.0g/100.0g
Price ($):277.0/443.0/720.0
Email